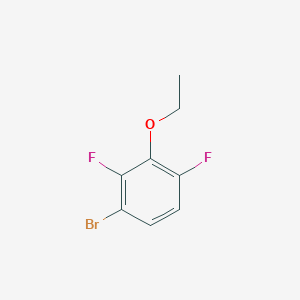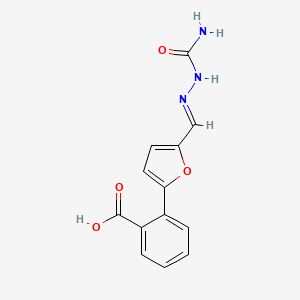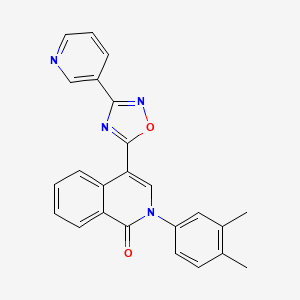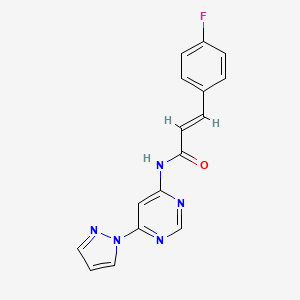
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The phenylsulfonyl group attached to the thiadiazole ring is a sulfonyl group bonded to a phenyl group . Sulfonyl groups are typically prepared by organic oxidation of thioethers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Generally, sulfones can participate in various types of reactions, including oxidation and reduction, addition and elimination reactions, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Glutaminase Inhibition
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) Analogs: Analogues of BPTES, a potent and selective allosteric inhibitor of kidney-type glutaminase, have been synthesized and evaluated. These compounds, including certain thiadiazole derivatives, have shown promise in inhibiting glutaminase, with potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Antimicrobial and Antifungal Action
- Antimicrobial and Antifungal Activity: Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazoles, have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans. This suggests their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Antiglaucoma Activity
- Pyrazole Carboxylic Acid Derivatives: Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential use in antiglaucoma therapy (Kasımoğulları et al., 2010).
Anticancer Agents
- DHFR Inhibitors: Novel series of thiazoles and thiadiazoles incorporating a sulfonamide group have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), showing potential as anticancer agents. Molecular docking studies and SAR analysis further support their potential in cancer treatment (Riyadh et al., 2018).
Drug Metabolism
- Biaryl-Bis-Sulfonamide AMPA Receptor Potentiator Metabolites: The application of microbial-based biocatalytic systems has been demonstrated for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showing potential in drug metabolism studies (Zmijewski et al., 2006).
Antiviral Activity
- Pyrazole- and Isoxazole-Based Heterocycles: Synthesis of new pyrazole- and isoxazole-based heterocycles has been explored, with one compound showing significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), suggesting potential antiviral applications (Dawood et al., 2011).
Auxin Activities
- Acylamides with Substituted Thiadiazole: Synthesis of acylamides with substituted thiadiazole has been investigated, revealing moderate auxin activities and potential antiblastic effects on wheat gemma (Yue et al., 2010).
Mechanism of Action
The action of a compound can also be influenced by various environmental factors. For example, certain chemicals can increase oxidative stress in the male reproductive tract, leading to increased DNA damage and epigenetic modification . These mechanisms can be associated with infertility and poor fertilization capacity of the oocyte, increased risk of pregnancy complications, and recurrent pregnancy loss, as well as have a negative impact on the health and development of the offspring .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. This includes avoiding contact with skin and eyes, not breathing in dust or vapors, and storing the compound in a suitable container in a cool, well-ventilated place .
properties
IUPAC Name |
ethyl 5-(benzenesulfonyl)thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c1-2-17-10(14)9-11(18-13-12-9)19(15,16)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWAVLCRVGFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)
![Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate](/img/structure/B2953966.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)





![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)

![3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B2953983.png)

![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)